N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5/c1-28-16-12-13-18(20(14-16)29-2)22-25-26-23(31-22)24-21(27)17-10-6-7-11-19(17)30-15-8-4-3-5-9-15/h3-14H,1-2H3,(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYNMQWNCWNNTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Formation
2,4-Dimethoxybenzoic acid is converted to its methyl ester via Fischer esterification (ethanol, H₂SO₄, reflux, 4 h). Subsequent treatment with hydrazine hydrate (ethanol, reflux, 4 h) yields 2,4-dimethoxybenzoic acid hydrazide (87% yield).
Cyclocondensation to Oxadiazole
The hydrazide reacts with cyanogen bromide (BrCN) in anhydrous toluene under POCl₃ catalysis (reflux, 8 h), forming 5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine via dehydrative cyclization. POCl₃ acts as both a Lewis acid catalyst and dehydrating agent, achieving 78% yield after silica gel chromatography.
Reaction Conditions
- Molar Ratio : Hydrazide:BrCN = 1:1.2
- Catalyst : POCl₃ (15 mol%)
- Solvent : Anhydrous toluene
- Workup : Neutralization with NaHCO₃, extraction with ethyl acetate
Synthesis of 2-Phenoxybenzoyl Chloride
2-Phenoxybenzoic acid is treated with thionyl chloride (SOCl₂, 2 eq) in dichloromethane (DCM) at 0°C, followed by warming to room temperature (2 h). Excess SOCl₂ is removed under reduced pressure to yield 2-phenoxybenzoyl chloride as a pale-yellow liquid (94% yield).
Key Considerations
- Moisture Control : Reaction must exclude water to prevent hydrolysis.
- Storage : Use immediately or store under inert atmosphere.
Coupling of Oxadiazol-2-Amine with 2-Phenoxybenzoyl Chloride
The oxadiazol-2-amine undergoes acylation with 2-phenoxybenzoyl chloride in tetrahydrofuran (THF) using triethylamine (TEA) as a base (0°C → rt, 12 h). The reaction proceeds via nucleophilic attack of the amine on the acyl chloride, forming the target amide (82% yield).
Optimization Data
| Parameter | Optimal Value |
|---|---|
| Solvent | THF |
| Base | TEA (2.5 eq) |
| Temperature | 0°C → rt |
| Reaction Time | 12 h |
| Yield | 82% |
Purification via recrystallization (ethanol/water) affords white crystalline product.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
¹H Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
- Observed : m/z 472.1521 [M+H]⁺.
- Calculated : 472.1518 for C₂₅H₂₁N₃O₅.
Comparative Analysis of Synthetic Routes
Alternative Method: Microwave-Assisted Cyclization
Microwave irradiation (MWI) reduces reaction time for hydrazide cyclization from 8 h to 20 min (NH₄F/Al₂O₃ catalyst, 80% yield). However, this method is less effective for substrates with electron-withdrawing groups (e.g., nitro), limiting applicability.
Mechanochemical Synthesis
Emerging solvent-free approaches using ball milling (MgO, K₂CO₃) achieve 75% yield in 2 h but require specialized equipment.
Challenges and Limitations
- Amide Hydrolysis : Prolonged reflux in acidic/basic conditions risks amide bond cleavage.
- Purification Difficulties : Silica gel chromatography may degrade polar intermediates; alternative methods (e.g., preparative HPLC) are recommended.
- Functional Group Tolerance : Electron-deficient aryl groups (e.g., nitro) reduce cyclization efficiency.
Industrial-Scale Considerations
- Catalyst Recycling : POCl₃ can be recovered via distillation (bp 107°C).
- Solvent Selection : Toluene and THF are preferred for low toxicity and high recyclability.
- Waste Management : Neutralization of POCl₃ generates phosphate salts, requiring precipitation and landfill disposal.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the oxadiazole ring can yield hydrazine derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain bacterial strains and cancer cell lines .
Medicine
In medicinal research, the compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its stable oxadiazole ring structure.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide involves its interaction with cellular targets, leading to the inhibition of key biological processes. For instance, in cancer cells, it may inhibit tubulin polymerization, disrupting cell division and leading to cell death . The exact molecular pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related 1,3,4-oxadiazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison of 1,3,4-Oxadiazole Derivatives
Key Observations
This contrasts with OZE-II’s 3,5-dimethoxyphenyl group, which showed antimicrobial activity , and LMM5’s 4-methoxyphenylmethyl group, linked to antifungal action . Halogenated Substituents: HSGN-235’s trifluoromethyl and trifluoromethoxy groups increase lipophilicity and metabolic stability, contributing to its antibacterial potency .
Physicochemical Properties :
- Molecular Weight : The target compound (419.44 g/mol) falls within the optimal range for drug-likeness (300–500 g/mol), similar to OZE-II (488.51 g/mol) and HSGN-235 (~450 g/mol).
- Purity : Compounds like those in achieved >95% purity via HPLC , suggesting the target compound’s synthesis would require similar stringent purification.
Synthetic Routes: The target compound’s synthesis likely involves cyclization of a diacylhydrazine precursor or coupling of 2-phenoxybenzoic acid with 5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine, analogous to methods in and .
Biological Activity Trends: Antifungal Activity: LMM5 and LMM11 inhibited Candida albicans via thioredoxin reductase inhibition, with IC₅₀ values in the low micromolar range . The target compound’s dimethoxy groups may similarly disrupt fungal redox systems. Antimicrobial Activity: OZE-II reduced Staphylococcus aureus biofilm formation by 70% at 25 µg/mL , while HSGN-235 exhibited MIC values of 2–4 µg/mL against Neisseria gonorrhoeae .
Biological Activity
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes an oxadiazole ring and a phenoxybenzamide moiety, which are known to influence its biological activity. Its molecular formula is with a molecular weight of approximately 384.41 g/mol .
| Property | Details |
|---|---|
| Molecular Formula | C18H16N4O4 |
| Molecular Weight | 384.41 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various cellular targets:
- Enzyme Inhibition : Compounds with oxadiazole rings often exhibit inhibitory effects on enzymes involved in cancer cell proliferation and survival pathways. The mechanism may involve binding to active or allosteric sites on target proteins .
- Apoptosis Induction : Research indicates that similar compounds can trigger apoptosis in cancer cells by promoting mitochondrial dysfunction and activating caspases .
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its chemical structure:
- Absorption and Distribution : The presence of dimethoxy groups may enhance lipid solubility, facilitating better absorption in biological systems.
- Metabolism : The compound may undergo metabolic transformations that affect its efficacy and toxicity. Studies suggest that compounds with similar structures can be metabolized by cytochrome P450 enzymes .
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds similar to this compound:
- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., A549 lung cancer cells) demonstrated significant growth inhibition with IC50 values ranging from 0.20 to 2.58 μM . This suggests potent anticancer activity which could be further explored for therapeutic applications.
- Mechanistic Insights : The compound has been shown to disrupt critical signaling pathways (e.g., FAK/Paxillin pathway), contributing to reduced invasion and metastasis in tumor cells .
Antimicrobial Activity
Research into the antimicrobial properties of oxadiazole derivatives indicates that this compound may also possess significant antibacterial and antifungal activities. The mechanism likely involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Study 1: Anticancer Efficacy
A study investigated the effects of a related oxadiazole derivative on human cancer cell lines. The results indicated that treatment led to a marked decrease in cell viability and induction of apoptotic markers such as phosphatidylserine exposure and caspase activation .
Study 2: Antimicrobial Assessment
Another study assessed the antimicrobial properties of oxadiazole-based compounds against various pathogens. The findings suggested that these compounds exhibited broad-spectrum activity, effectively inhibiting bacterial growth at low concentrations .
Q & A
Basic Question: What are the common synthetic routes for preparing N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide?
Methodological Answer:
The synthesis typically involves cyclization of a hydrazide intermediate with a substituted benzoyl chloride in the presence of dehydrating agents like phosphorus oxychloride (POCl₃). For example, 2-phenoxybenzohydrazide can react with 2,4-dimethoxyphenyl-substituted precursors under reflux conditions (80–100°C) in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane. Purification is achieved via column chromatography or recrystallization .
Advanced Question: How can reaction conditions be optimized to improve yield and purity during oxadiazole ring formation?
Methodological Answer:
Optimization involves:
- Temperature control : Maintaining 90–110°C to balance reaction rate and side-product formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Catalysts : Using coupling agents like EDCI/HOBt to stabilize intermediates.
- Automated methods : Continuous flow reactors reduce reaction time and improve reproducibility .
Characterization via HPLC and ¹H NMR ensures purity >95% .
Basic Question: What analytical techniques are essential for confirming the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the oxadiazole region).
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 460.51 for analogs) .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether linkage) .
Advanced Question: How can discrepancies in reported biological activities of oxadiazole derivatives be resolved?
Methodological Answer:
Discrepancies often arise from:
- Structural variations : Subtle differences in substituents (e.g., methoxy vs. methyl groups) impact target binding.
- Assay conditions : Standardize protocols (e.g., IC₅₀ measurements using identical cell lines and incubation times).
- Computational modeling : Perform docking studies to compare binding affinities with targets like kinase enzymes or GPCRs .
Cross-validation with in vivo models is critical .
Basic Question: What biological activities are associated with structurally similar oxadiazole derivatives?
Methodological Answer:
Analogous compounds exhibit:
- Antimicrobial activity : Inhibition of bacterial efflux pumps (e.g., Staphylococcus aureus MIC = 8 µg/mL).
- Anticancer potential : Apoptosis induction via caspase-3 activation (e.g., IC₅₀ = 12 µM in MCF-7 cells).
- Anti-inflammatory effects : COX-2 inhibition (≥70% at 50 µM) .
Note: Target-specific assays (e.g., ELISA for COX-2) are recommended for validation.
Advanced Question: How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Substituent variation : Synthesize analogs with halogen (Cl, F) or electron-withdrawing groups (NO₂) at the phenoxy ring to assess potency changes.
- Pharmacophore mapping : Use X-ray crystallography or DFT calculations to identify critical bonding interactions (e.g., hydrogen bonds with Tyr-341 in kinase targets) .
- Bioisosteric replacement : Replace the oxadiazole ring with thiadiazole or triazole to evaluate stability .
Basic Question: What stability considerations are critical for storing this compound?
Methodological Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation.
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the oxadiazole ring.
- Solubility : Pre-dissolve in DMSO (10 mM stock) for biological assays to prevent aggregation .
Advanced Question: How can mechanistic studies elucidate the compound’s mode of action?
Methodological Answer:
- Kinetic assays : Measure enzyme inhibition (e.g., acetylcholinesterase) using spectrophotometric methods (λ = 412 nm for thiocholine release).
- siRNA knockdown : Silence putative targets (e.g., AKT1) in cell lines to observe phenotypic changes.
- Metabolic profiling : Use LC-MS/MS to identify metabolites and potential prodrug activation pathways .
Basic Question: What solvents and pH conditions are suitable for in vitro assays with this compound?
Methodological Answer:
- Solubility : DMSO (for stock solutions) diluted in PBS (pH 7.4) to ≤0.1% final concentration.
- pH stability : Maintain pH 6.5–7.5 to prevent protonation of the benzamide nitrogen.
- Buffer systems : HEPES or Tris-HCl for enzymatic assays to avoid interference .
Advanced Question: How can computational methods predict off-target interactions?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to screen against the Protein Data Bank (e.g., PDB IDs 1M17, 3ERT).
- Pharmacophore screening : Identify shared motifs with known inhibitors (e.g., ATP-binding pockets).
- Machine learning : Train models on ChEMBL data to predict cytochrome P450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
